molecular formula C14H9NO2 B1280703 4-(1,3-Benzoxazol-2-yl)benzaldehyde CAS No. 27395-93-3

4-(1,3-Benzoxazol-2-yl)benzaldehyde

Cat. No. B1280703
CAS RN: 27395-93-3
M. Wt: 223.23 g/mol
InChI Key: RJBHLGAIPOSNBE-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)benzaldehyde is a chemical compound with a molecular formula of C14H9NO2 . It is a benzene-fused oxazole ring structure . Although 4-(1,3-Benzoxazol-2-yl)benzaldehyde itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of benzoxazole involves different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .


Molecular Structure Analysis

The molecular formula of 4-(1,3-Benzoxazol-2-yl)benzaldehyde is C14H9NO2 . The average mass is 223.227 Da and the monoisotopic mass is 223.063324 Da .


Chemical Reactions Analysis

Benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole .

Scientific Research Applications

Synthesis of Novel Fluorescent Derivatives

A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol . These compounds are fluorescent and absorb in the range of 296 to 332 nm while emitting in the ranges of 368 to 404 nm with excellent quantum yield .

Antimicrobial Activity

These synthesized compounds have been evaluated for in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus strains and in vitro antifungal activity against Candida albicans and Aspergillus niger strains . They have shown promising results in inhibiting the growth of these microorganisms .

Use as Fluorescent Probes

Due to their excellent photophysical properties like broad spectral windows, high molar absorptivity values and reasonably good fluorescence quantum efficiency, these compounds find extensive use as fluorescent probes .

Intermediates for Dyes

These compounds also serve as intermediates for dyes . Their unique chemical structure and properties make them suitable for this application.

5. Inhibitory Activity for Protein Tyrosine Phosphatase-1B (PTB-1B) Ortho-substituted naphthoxazole derivatives show promising inhibitory activity for protein tyrosine phosphatase-1B (PTB-1B) and in vivo antidiabetic activity in SLM, STZ-S and db/db mice models .

Anticancer Activity

Some of the benzoxazole and naphthoxazole derivatives possessing antifungal, antiinflammatory, antitumour and antiHIV activities have been reported . For instance, the compound 5d showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .

Use in Alzheimer’s Research

Suvorexant, a drug that contains the benzoxazole moiety, has been shown to ameliorate cognitive impairments and pathology in APP/PS1 transgenic mice, which are used as a model for Alzheimer’s disease .

Use in Quantifying Living Cells

The MTT test, which measures the activity of mitochondrial enzymes, enables reducing tetrazolium dye MTT to purple formazan . This test enables us to quantify the living cells .

Safety and Hazards

The safety data sheet for 4-(1,3-Benzoxazol-2-yl)benzaldehyde suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .

properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBHLGAIPOSNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475190
Record name 4-(1,3-Benzoxazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzoxazol-2-yl)benzaldehyde

CAS RN

27395-93-3
Record name 4-(1,3-Benzoxazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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